molecular formula C12H18N2 B148163 N-(pyridin-4-ylmethyl)cyclohexanamine CAS No. 128802-98-2

N-(pyridin-4-ylmethyl)cyclohexanamine

Cat. No. B148163
M. Wt: 190.28 g/mol
InChI Key: LSAPGRIUVWGKBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of pyridine derivatives with other chemical entities. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA) was achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Similarly, Schiff base ligands with pyridine rings have been synthesized and characterized, indicating the versatility of pyridine derivatives in forming various compounds .

Molecular Structure Analysis

The molecular structures of compounds containing pyridine and cyclohexane rings have been studied extensively. For example, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows effective conformations between the pyridine rings and the bridging cyclohexane rings . The Schiff base ligand mentioned earlier also adopts a chair conformation with the pyridine rings linked at equatorial positions .

Chemical Reactions Analysis

The reactivity of pyridine-containing compounds can be diverse. For instance, cyclometalated Pd(II) and Ir(III) complexes with pyridine ligands have been used in luminescent properties and catalytic applications, such as in oxidation/Suzuki coupling reactions . This demonstrates the potential of pyridine derivatives to participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be predicted using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been used to characterize the spectroscopic properties of compounds like PY4DA and 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Additionally, the antimicrobial activity of some pyridine derivatives has been studied, indicating their potential biological relevance .

Scientific Research Applications

Anticancer Activity

N-(pyridin-4-ylmethyl)cyclohexanamine has been evaluated for its potential in anticancer applications. For example, Kumar et al. (2013) synthesized derivatives of N-(pyridin-4-ylmethyl)cyclohexanamine and tested them for anticancer activity, revealing promising results against several cancer cell lines (Kumar, Roy, & Sondhi, 2013).

Crystal Structure Analysis

The compound's crystal structure has been studied to understand its molecular interactions. Lai, Mohr, and Tiekink (2006) analyzed the crystal packing of N-(pyridin-4-ylmethyl)cyclohexanamine derivatives, shedding light on important intermolecular interactions (Lai, Mohr, & Tiekink, 2006).

Luminescent Properties

N-(pyridin-4-ylmethyl)cyclohexanamine derivatives have been explored for their luminescent properties. Cheng et al. (2013) synthesized chiral cadmium(II) complexes using these derivatives, which exhibited potential as optical materials due to their luminescent characteristics (Cheng, Cao, & Zhang, 2013).

Synthesis and Catalysis

Research also focuses on synthesizing various derivatives of N-(pyridin-4-ylmethyl)cyclohexanamine for catalytic applications. Morimoto et al. (2000) developed chiral ligands from N-(pyridin-4-ylmethyl)cyclohexanamine for copper-catalyzed reactions (Morimoto, Yamaguchi, & Suzuki, 2000).

Electromaterials

Its derivatives have been used in developing novel electromaterials. Liaw, Wang, and Chang (2007) synthesized a poly(pyridine−imide) with a pyridine heterocyclic group and pyrene substituent derived from N-(pyridin-4-ylmethyl)cyclohexanamine, showing good thermal stability and potential for electronic applications (Liaw, Wang, & Chang, 2007).

Chemical Interaction Studies

Studies have also delved into the chemical interactions involving N-(pyridin-4-ylmethyl)cyclohexanamine. Faizi, Mashrai, and Shahid (2014) synthesized a compound from N-(pyridin-4-ylmethyl)cyclohexanamine and studied its chemical interactions and crystal structure (Faizi, Mashrai, & Shahid, 2014).

Safety And Hazards

While specific safety and hazard information for N-(pyridin-4-ylmethyl)cyclohexanamine is not available in the search results, it’s always important to handle chemical compounds with care. Users should refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAPGRIUVWGKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355153
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)cyclohexanamine

CAS RN

128802-98-2
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Raje, K Knott, Y Kharel, P Bissel, KR Lynch… - Bioorganic & medicinal …, 2012 - Elsevier
Sphingosine kinase (SphK) has emerged as an attractive target for cancer therapeutics due to its role in cell survival. SphK phosphorylates sphingosine to form sphingosine 1-…
Number of citations: 46 www.sciencedirect.com
M Raje - 2012 - vtechworks.lib.vt.edu
Sphingosine kinase (SphK) has emerged as an attractive target for cancer therapeutics due to its role in cell proliferation. SphK phosphorylates sphingosine to form sphingosine-1-…
Number of citations: 0 vtechworks.lib.vt.edu

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